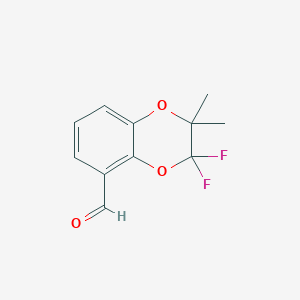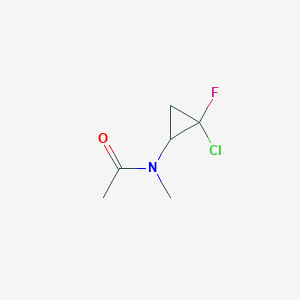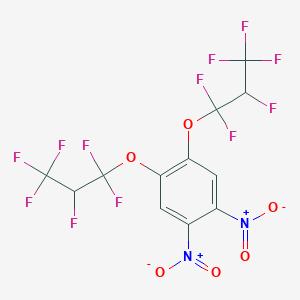
Bis(4-trifluoromethylthio)-m-cresol carbonate, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-trifluoromethylthio)-m-cresol carbonate, 95% (also known as BTMCC) is a compound with a wide range of applications in scientific research. It is a colorless solid, with a molecular weight of 330.35 g/mol, and a melting point of 124-125°C. It is a highly reactive compound, and is used as a reagent in organic synthesis. BTMCC is also used in a variety of biological and biochemical processes, such as the synthesis of peptides, proteins, and nucleic acids.
作用機序
The mechanism of action of BTMCC is not fully understood. However, it is believed to be involved in the formation of peptides and proteins. It is thought to act as a catalyst in the formation of peptide bonds between amino acids. It is also believed to be involved in the formation of nucleic acids, as it can act as a base in the formation of phosphodiester bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTMCC are not well understood. However, it is believed to have a role in the formation of peptides and proteins, as well as in the formation of nucleic acids. It is also thought to be involved in the synthesis of a variety of other organic compounds, such as pharmaceuticals, dyes, and fragrances.
実験室実験の利点と制限
BTMCC has several advantages for use in laboratory experiments. It is a highly reactive compound, and can be used to synthesize a variety of compounds with different functional groups. It is also highly efficient, and can be used to synthesize complex molecules, such as antibiotics, hormones, and other drugs. However, it is also important to note that BTMCC is a highly reactive compound, and should be handled with care in the laboratory.
将来の方向性
The future of BTMCC is promising. It is a highly versatile compound, and can be used in a variety of applications in scientific research. It is also a highly reactive compound, and can be used to synthesize a variety of compounds with different functional groups. In addition, its use in the synthesis of complex molecules, such as antibiotics, hormones, and other drugs, makes it a valuable tool in drug discovery. Further research into the biochemical and physiological effects of BTMCC, as well as its potential applications in drug discovery, could lead to a greater understanding of its potential uses.
合成法
BTMCC is synthesized through a process known as the Ugi reaction. This process involves the reaction of a carboxylic acid and an amine in the presence of an isocyanide. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is a four-component compound. The Ugi reaction is a highly efficient process, and can be used to synthesize a variety of compounds with different functional groups.
科学的研究の応用
BTMCC is widely used in scientific research, particularly in the fields of biochemistry, organic synthesis, and drug discovery. It is used as a reagent for the synthesis of peptides, proteins, and nucleic acids. It is also used in the synthesis of a variety of other organic compounds, such as pharmaceuticals, dyes, and fragrances. BTMCC is also used in the synthesis of complex molecules, such as antibiotics, hormones, and other drugs.
特性
IUPAC Name |
bis[3-methyl-4-(trifluoromethylsulfanyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O3S2/c1-9-7-11(3-5-13(9)27-16(18,19)20)25-15(24)26-12-4-6-14(10(2)8-12)28-17(21,22)23/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTINSNSCFKEZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC2=CC(=C(C=C2)SC(F)(F)F)C)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-trifluoromethylthio)-m-cresol carbonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)





![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)





